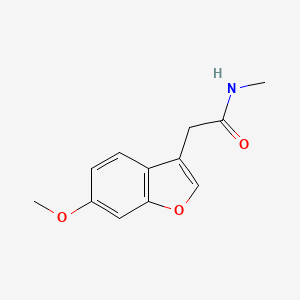
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative and a potent hallucinogenic drug. It belongs to the NBOMe (N-methoxybenzyl) series of compounds and is structurally similar to the hallucinogen LSD. This compound has gained popularity among recreational drug users due to its potent psychedelic effects. However, the scientific community has shown interest in studying the compound for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide is not fully understood. However, it is believed that the compound binds to the serotonin 2A receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation of the serotonin 2A receptor is responsible for the hallucinogenic effects of the compound.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide are not fully understood. However, studies have shown that the compound has potent hallucinogenic effects, which can lead to altered perception, mood, and cognition. The compound has also been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide in the laboratory is that it is a potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of studying this compound is that it is a potent hallucinogen, which can make it difficult to interpret the results of experiments involving human subjects.
Orientations Futures
There are several future directions for research involving 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide. One direction is to study the compound's potential therapeutic applications, particularly in the treatment of inflammatory and pain-related disorders. Another direction is to study the compound's mechanism of action in more detail, including its effects on other neurotransmitter systems. Finally, research could focus on developing safer and more effective analogs of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide that retain its therapeutic properties while minimizing its hallucinogenic effects.
Méthodes De Synthèse
The synthesis of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide is a complex process that involves several steps. The starting material for the synthesis is 2C-B, a phenethylamine derivative. The synthesis involves the introduction of a methoxy group and a benzyl group to the 2C-B molecule, followed by the addition of an acetamide group. The final product is purified and obtained as a white powder.
Applications De Recherche Scientifique
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide has been studied extensively for its potential therapeutic applications. Research has shown that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also shown that 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide has potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-12(14)5-8-7-16-11-6-9(15-2)3-4-10(8)11/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVBZQFWGAHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=COC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]ethanone](/img/structure/B7455108.png)
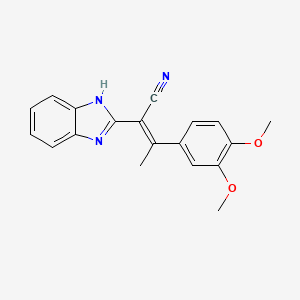
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)

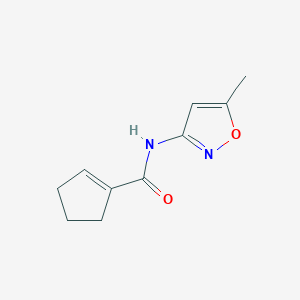
![2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)
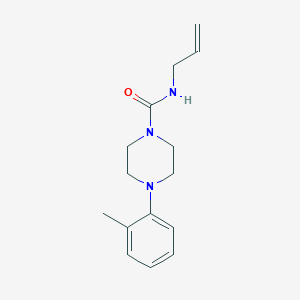
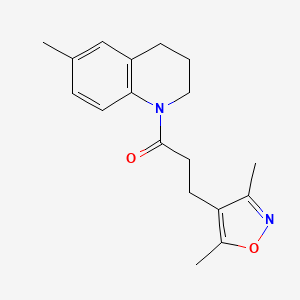
![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)